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Compound of Interest

Compound Name: 2,6-Difluoro-4-iodoaniline

Cat. No.: B137674 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the crystal structures of mono-

fluorinated anilines, focusing on the influence of fluorine substitution on molecular geometry

and intermolecular interactions. Understanding these structural nuances is critical for rational

drug design and the development of new materials, as the crystalline solid-state properties

significantly impact a compound's stability, solubility, and bioavailability. This report synthesizes

experimental data for 2-fluoroaniline and 4-fluoroaniline and discusses the implications of

fluorine's position on the aniline ring.

Introduction
Fluorine has become a cornerstone in medicinal chemistry and materials science due to its

unique electronic properties and small steric footprint. When incorporated into a molecular

scaffold such as aniline, fluorine can profoundly alter the molecule's conformation, crystal

packing, and non-covalent interactions. This guide delves into the crystallographic data of

positional isomers of fluoroaniline to elucidate these structure-property relationships.

Data Presentation: Crystallographic Parameters
The following table summarizes the key crystallographic data for 2-fluoroaniline and 4-

fluoroaniline, obtained from single-crystal X-ray diffraction studies. This quantitative data

provides a direct comparison of their solid-state structures. As of the latest literature search, a
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complete single-crystal X-ray structure for 3-fluoroaniline is not publicly available, precluding its

inclusion in this direct experimental comparison.

Parameter 2-Fluoroaniline 4-Fluoroaniline

CCDC Number 295526[1] 295527[2]

Molecular Formula C₆H₆FN C₆H₆FN

Molecular Weight 111.12 g/mol 111.12 g/mol

Crystal System Orthorhombic Monoclinic

Space Group Pca2₁ P2₁/n

Unit Cell Dimensions

a (Å) 10.95(3) 5.996(2)

b (Å) 5.992(1) 7.939(2)

c (Å) 8.358(2) 11.970(3)

α (°) 90 90

β (°) 90 92.51(2)

γ (°) 90 90

Volume (Å³) 548.5(2) 569.1(3)

Z 4 4

Density (calculated) 1.346 Mg/m³ 1.300 Mg/m³

Comparative Analysis of Intermolecular Interactions
The positioning of the fluorine atom on the aniline ring significantly influences the landscape of

intermolecular interactions within the crystal lattice. These interactions, primarily hydrogen

bonds and other weak contacts, dictate the overall packing efficiency and stability of the

crystalline form.
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In the crystal structure of 2-fluoroaniline, the primary intermolecular interactions are N-H···N

hydrogen bonds, forming chains of molecules. Additionally, weaker C-H···F interactions are

observed, which contribute to the three-dimensional packing. The ortho-position of the fluorine

atom allows for potential intramolecular hydrogen bonding between the fluorine and an amino

proton, which can influence the conformation of the amino group.

For 4-fluoroaniline, the crystal packing is also dominated by N-H···N hydrogen bonds, creating

a robust network. The para-position of the fluorine atom makes it a more accessible hydrogen

bond acceptor for adjacent molecules, leading to the formation of N-H···F interactions. These

interactions, along with π-π stacking of the aromatic rings, contribute to a densely packed

structure.

The absence of experimental data for 3-fluoroaniline prevents a direct comparison of its

hydrogen bonding network. However, theoretical studies suggest that it would also exhibit a

combination of N-H···N and C-H···F interactions, with the meta-position of the fluorine atom

influencing the directionality and strength of these bonds in a distinct manner from the ortho

and para isomers.

Experimental Protocols
The crystallographic data presented in this guide were obtained through single-crystal X-ray

diffraction. The general experimental workflow for such an analysis is outlined below.

Crystal Growth
Single crystals of sufficient quality for X-ray diffraction are typically grown via slow evaporation

of a saturated solution. For fluorinated anilines, which are often liquids at room temperature,

crystallization can be induced by dissolving the compound in a suitable organic solvent (e.g.,

ethanol, hexane) and allowing the solvent to evaporate slowly in a controlled environment. For

low-melting solids, in situ cryo-crystallization is another effective technique.

X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a constant

low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-rays are

directed at the crystal, and the resulting diffraction pattern is collected on a detector. The

collected data is then processed to determine the unit cell parameters and space group. The
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crystal structure is solved using direct methods and refined using full-matrix least-squares on

F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often

placed in calculated positions and refined using a riding model.
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Caption: Workflow for comparative crystallographic analysis of fluorinated anilines.

Key Intermolecular Interactions in Fluorinated Anilines
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Caption: Key intermolecular forces governing the crystal packing of fluorinated anilines.

Conclusion
The comparative analysis of the crystal structures of 2-fluoroaniline and 4-fluoroaniline reveals

the profound impact of the fluorine substituent's position on the resulting solid-state

architecture. The variations in crystal system, space group, and unit cell dimensions are a

direct consequence of the different interplay of intermolecular forces, including N-H···N, C-H···F,

and N-H···F hydrogen bonds, as well as π-π stacking interactions. While the lack of

experimental data for 3-fluoroaniline currently limits a complete isomeric comparison, this guide

underscores the importance of obtaining such data to fully comprehend the structure-property

relationships in this important class of compounds. The presented data and experimental

protocols serve as a valuable resource for researchers in drug development and materials

science, aiding in the prediction and design of molecules with desired solid-state properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Analysis of the Crystal Structures of
Fluorinated Anilines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b137674#comparative-analysis-of-crystal-structures-
of-fluorinated-anilines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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